

BTT-3033: A Selective Inhibitor of Integrin $\alpha2\beta1$ - A Technical Guide

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Compound of Interest

Compound Name: BTT-3033

Cat. No.: B15608115

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Integrin $\alpha2\beta1$, a key receptor for collagen, plays a pivotal role in a multitude of physiological and pathological processes, including hemostasis, inflammation, fibrosis, and cancer progression. Its targeted inhibition presents a promising therapeutic strategy. This technical guide provides an in-depth overview of **BTT-3033**, a potent and selective small-molecule inhibitor of integrin $\alpha2\beta1$. We delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its evaluation, and illustrate the associated signaling pathways and experimental workflows through comprehensive diagrams. This document is intended to serve as a core resource for researchers and professionals in the field of drug development.

Introduction to BTT-3033

BTT-3033 is an orally active, sulfonamide-based small molecule that acts as a conformation-selective inhibitor of integrin $\alpha2\beta1$.^[1] It specifically targets the $\alpha2I$ domain of the integrin, the primary binding site for collagen.^{[2][3]} By binding to this domain, **BTT-3033** effectively blocks the interaction between integrin $\alpha2\beta1$ and its primary ligand, collagen I, thereby modulating downstream signaling pathways.^{[1][4]} This inhibitory action has shown potential in various therapeutic areas, including oncology, inflammation, and cardiovascular disease.^[1]

Chemical Properties:

Property	Value	Reference
Molecular Formula	C ₂₃ H ₂₀ FN ₅ O ₃ S	[5]
Molecular Weight	465.5 g/mol	[5]
CAS Number	1259028-99-3	[5]
Solubility	Soluble to 100 mM in DMSO	[5]

Mechanism of Action

BTT-3033 exerts its inhibitory effect by binding to the I domain of the integrin $\alpha 2$ subunit.[2][3] This binding is conformation-selective, with evidence suggesting it preferentially recognizes the non-activated state of integrin $\alpha 2\beta 1$, which is crucial for blocking the initial adhesion of cells to collagen under shear stress conditions.[4] This allosteric inhibition prevents the conformational changes required for high-affinity ligand binding and subsequent signal transduction.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy and selectivity of **BTT-3033**.

Table 3.1: In Vitro Efficacy and Selectivity

Assay	Cell Line/System	Endpoint	BTT-3033 Concentration/EC ₅₀ /IC ₅₀	Key Findings	Reference(s)
Integrin $\alpha 2\beta 1$ Binding	CHO- $\alpha 2$ wt cells	Adhesion to Collagen I	EC ₅₀ : 130 nM	Potent inhibition of $\alpha 2\beta 1$ -mediated cell adhesion.	[1] [3] [5]
Integrin Selectivity	CHO cells expressing various integrins	Adhesion to respective ligands	Selective for $\alpha 2\beta 1$ over $\alpha 1\beta 1$ (8-fold), $\alpha 3\beta 1$, $\alpha 4\beta 1$, $\alpha 5\beta 1$, and αv integrins.	Demonstrates high selectivity for the target integrin.	[1] [6]
Platelet Adhesion	Human and mouse whole blood	Platelet binding to Collagen I under flow	EC ₅₀ (mouse): 6 μ M; 10 μ M inhibited human platelet adhesion.	Effectively blocks platelet adhesion to collagen under physiological shear stress.	[1] [7]
Cancer Cell Viability	OVCAR3 and SKOV3 (Ovarian Cancer)	Cell Viability (MTT assay)	$\geq 1 \mu$ M	Significantly decreased cell viability in a concentration-dependent manner.	[2]
LNcap-FGC and DU-145 (Prostate Cancer)	Cell Viability	25 μ M and 50 μ M	Decreased cell viability.	[1]	

Apoptosis Induction	OVCAR3 and SKOV3 (Ovarian Cancer)	Apoptotic Cells	Combination with Paclitaxel (PTX) increased apoptosis from ~4% to ~87-88%.	Synergistically enhances PTX-induced apoptosis. [2]
LNcap-FGC and DU-145 (Prostate Cancer)	Apoptosis	5, 25, and 50 μ M	Induced apoptosis in a dose-dependent manner.	[1]
Prostate Smooth Muscle Contraction	Human prostate strips	Muscle Contraction	1 μ M	Inhibited neurogenic and thromboxane A_2 -induced contractions. [8]

Table 3.2: In Vivo Efficacy in Animal Models

Model	Animal	Treatment Regimen	Key Findings	Reference(s)
Arachidonic Acid-Induced Ear Edema	Mouse	10 mg/kg, oral administration (48, 24, and 2h before induction)	Showed anti-inflammatory effects.	[1] [6]
PAF-Induced Air Pouch	Mouse	10 mg/kg, oral administration (24 and 2h before induction)	Reduced leukocyte infiltration by about 50%.	[1] [6]
Collagen-Induced Arthritis	DBA/1J Mice	10 mg/kg	No statistically significant effects on paw edema, thickness, or redness.	[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of **BTT-3033**.

Cell Adhesion Assay

- Objective: To determine the inhibitory effect of **BTT-3033** on integrin $\alpha 2\beta 1$ -mediated cell adhesion to collagen I.
- Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing wild-type human integrin $\alpha 2\beta 1$ (CHO- $\alpha 2\text{wt}$).
- Materials:
 - 96-well microtiter plates
 - Rat tail collagen I
 - **BTT-3033**

- Cell adhesion buffer (e.g., DMEM with 0.1% BSA)
- WST-1 or similar cell proliferation reagent
- Procedure:
 - Coat 96-well plates with rat tail collagen I (e.g., 10 µg/mL) overnight at 4°C.
 - Wash the wells with PBS to remove unbound collagen and block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.
 - Prepare a suspension of CHO-α2wt cells in cell adhesion buffer.
 - Pre-incubate the cells with varying concentrations of **BTT-3033** (e.g., 1 nM to 100 µM) or vehicle control for 2 hours.^[1]
 - Seed the pre-incubated cells onto the collagen-coated wells and allow them to adhere for a specified time (e.g., 2 hours) at 37°C.
 - Gently wash the wells to remove non-adherent cells.
 - Quantify the number of adherent cells by adding a cell proliferation reagent (e.g., WST-1) and measuring the absorbance according to the manufacturer's instructions.
 - Calculate the EC₅₀ value by plotting the percentage of inhibition against the log concentration of **BTT-3033**.

Platelet Adhesion Assay under Flow Conditions

- Objective: To assess the ability of **BTT-3033** to inhibit platelet adhesion to collagen under physiological shear stress.
- Materials:
 - Microfluidic device (e.g., Cellix Vena8 Biochip)
 - Human or mouse whole blood
 - Collagen I

- **BTT-3033**
- Fluorescently labeled anti-CD41 antibody (for platelet visualization)
- Procedure:
 - Coat the microchannels of the biochip with collagen I.
 - Treat whole blood with varying concentrations of **BTT-3033** or vehicle control for a specified time (e.g., 5 minutes).^[1]
 - Perfuse the treated whole blood through the collagen-coated microchannels at a constant shear rate (e.g., 90 dynes/cm²).^{[4][7]}
 - Visualize and quantify platelet adhesion and aggregation in real-time using fluorescence microscopy.
 - Analyze the images to determine the surface area covered by platelets and calculate the percentage of inhibition.

Cancer Cell Viability (MTT) Assay

- Objective: To evaluate the effect of **BTT-3033** on the viability of cancer cells.
- Cell Lines: OVCAR3, SKOV3, LNCap-FGC, DU-145, or other relevant cancer cell lines.
- Materials:
 - 96-well cell culture plates
 - Complete cell culture medium
 - **BTT-3033**
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
 - DMSO
- Procedure:

- Seed cells into 96-well plates and allow them to attach overnight.
- Treat the cells with various concentrations of **BTT-3033** (e.g., 0.1 μ M to 50 μ M) or vehicle control for a specified duration (e.g., 48 hours).[2]
- Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
- Solubilize the formazan crystals by adding DMSO.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Anti-inflammatory Model: Arachidonic Acid-Induced Ear Edema

- Objective: To assess the anti-inflammatory effects of **BTT-3033** in an acute inflammation model.
- Animals: Mice (e.g., NMRI).
- Materials:
 - **BTT-3033**
 - Vehicle control (e.g., PEG400/Captisol)
 - Arachidonic acid solution
 - Micrometer caliper
- Procedure:
 - Administer **BTT-3033** (e.g., 10 mg/kg) or vehicle orally at specific time points before inflammation induction (e.g., 48, 24, and 3 hours prior).[6]

- Induce inflammation by topically applying arachidonic acid solution to one ear of each mouse.
- Measure the thickness of both ears using a micrometer caliper at a specified time after induction (e.g., 60 minutes).[6]
- Calculate the degree of ear swelling by subtracting the thickness of the untreated ear from the treated ear.
- Compare the ear swelling in the **BTT-3033**-treated group to the vehicle-treated group to determine the percentage of inhibition.

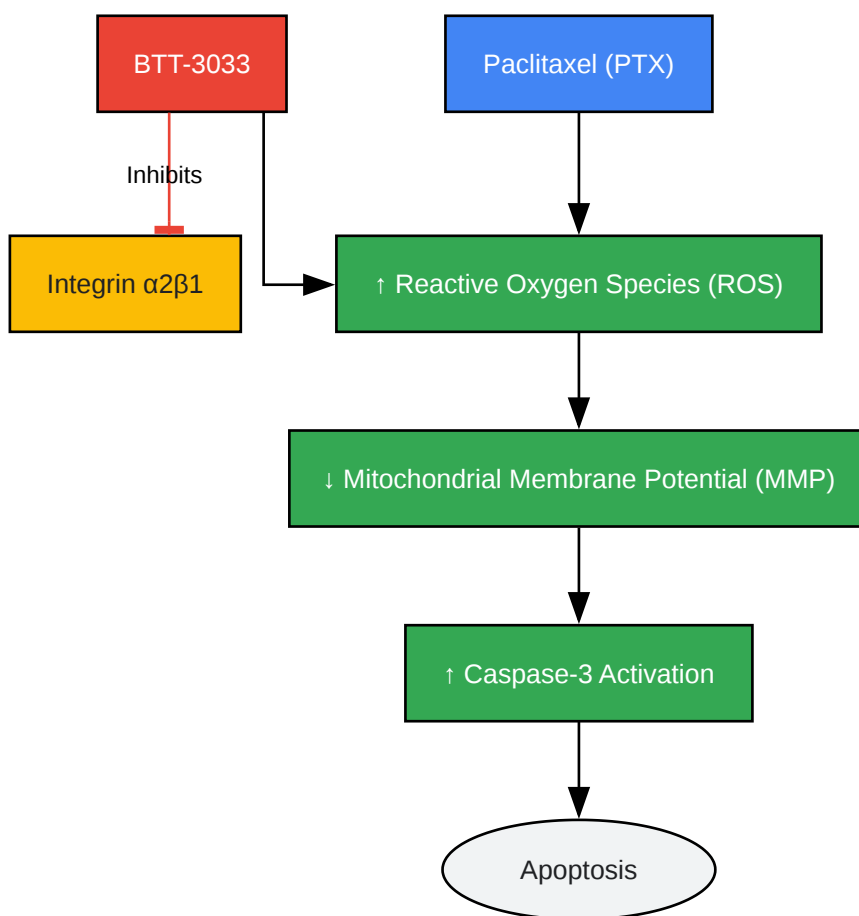
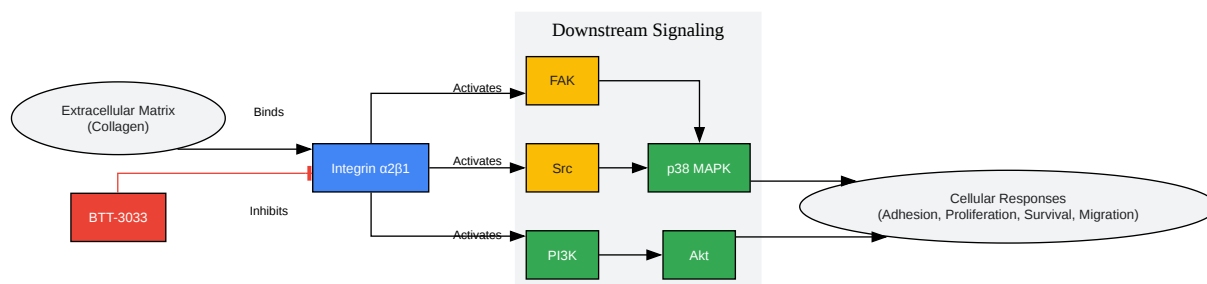
Signaling Pathways and Experimental Workflows

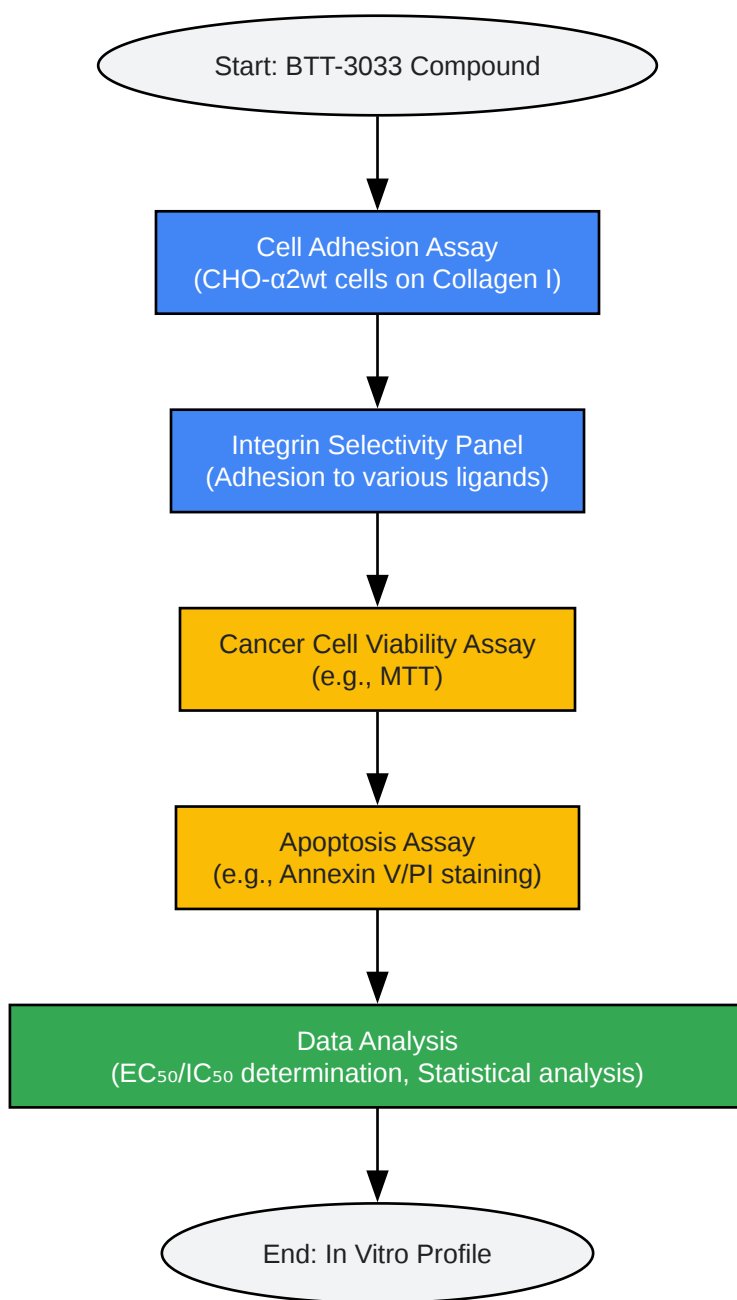
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to **BTT-3033** and integrin $\alpha2\beta1$.

Integrin $\alpha2\beta1$ Signaling Pathway

Integrin $\alpha2\beta1$, upon binding to collagen, initiates a cascade of intracellular signaling events that regulate cell adhesion, proliferation, survival, and migration. Key downstream effectors include Focal Adhesion Kinase (FAK), Src family kinases, and the p38 MAPK and PI3K/Akt pathways.

[9][10][11]





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